Lipophilicity Shift: Fluorination Increases Partition Coefficient by >0.3 Log Units
The introduction of fluorine at the 3-position of the pyrrolidine ring increases the computed partition coefficient (XLogP3) of methyl 3-fluoropyrrolidine-3-carboxylate compared to the non-fluorinated methyl pyrrolidine-3-carboxylate. The fluorinated compound exhibits an XLogP3 value of 0.1 [1], whereas the non-fluorinated analog (CAS 428518-43-8) displays an ALogP of –0.2 . This represents a net lipophilicity gain of approximately 0.3 log units, a magnitude that can significantly influence passive membrane permeability and off-target binding in early-stage drug discovery programs.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Methyl pyrrolidine-3-carboxylate (CAS 428518-43-8): ALogP = –0.2 |
| Quantified Difference | Δ logP ≈ +0.3 |
| Conditions | Computed values (XLogP3 and ALogP algorithms); no experimental logP data available for either compound in the open literature. |
Why This Matters
A 0.3 log unit increase in lipophilicity can alter a compound’s permeability class, making the fluorinated analog preferable for programs targeting intracellular or CNS-penetrant chemotypes.
- [1] Kuujia. Methyl 3-fluoropyrrolidine-3-carboxylate (CAS 1375794-82-3) – Chemical and Physical Properties. https://www.kuujia.com/cas-1375794-82-3.html (accessed 2026-05-02). View Source
